6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
The compound “6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic molecule that contains a cyclohexyl group, a prop-2-yn-1-yl group (an alkyne), and an imidazo[1,2-b]pyrazole group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-b]pyrazole ring system, which is a bicyclic structure containing two nitrogen atoms. The cyclohexyl group would provide a degree of steric bulk, and the prop-2-yn-1-yl group would introduce a region of unsaturation (the carbon-carbon triple bond) into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the functional groups present. The alkyne could undergo addition reactions, and the imidazo[1,2-b]pyrazole core could potentially participate in various types of nitrogen-based chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the alkyne could affect its electronic properties, and the cyclohexyl group could influence its steric properties .Scientific Research Applications
Antitumor Activity
Derivatives of imidazo[1,2-a]pyrazine, similar in structure to the requested compound, have been synthesized and tested for antitumor activity across various human cancer cell lines. These compounds have displayed considerable antitumor potential, with some derivatives showing strong binding interactions with DNA and bovine serum albumin (BSA), suggesting their viability as pharmacophores for targeting DNA and protein interactions. This highlights the potential utility of this compound class in cancer research and therapy (Singh, Luxami, & Paul, 2019).
Synthesis and Biological Activity
Efficient synthesis methods have been developed for 1H-imidazo[1,2-b]pyrazole libraries, employing multicomponent reactions. These synthesized compounds, akin to the structure of interest, have been evaluated for their antimicrobial activity, revealing moderate to significant biological activity. Such studies underscore the significance of these compounds in developing novel antimicrobial agents (Babariya & Naliapara, 2017).
Luminescent Properties
The catalytic synthesis of fused imidazole bicyclic acetic esters, including imidazo[1,2-a]pyrazine derivatives, has been achieved. These synthesized compounds have demonstrated promising luminescent properties, indicating potential applications in materials science and photophysical research (Veltri et al., 2020).
Safety and Hazards
Future Directions
Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications in more detail. For example, its reactivity could be studied to develop new synthetic methods, or it could be evaluated for biological activity in the context of drug discovery .
Properties
IUPAC Name |
6-cyclohexyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-8-16-9-10-17-14(16)11-13(15-17)12-6-4-3-5-7-12/h1,9-12H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDPBQOTDMZBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=CC(=N2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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